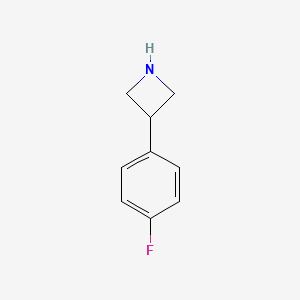

3-(4-Fluorophenyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-fluorophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOBDSPEJCPSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716928 | |

| Record name | 3-(4-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203796-58-0 | |

| Record name | 3-(4-Fluorophenyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203796-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Azetidine Scaffold: a Privileged Motif in Synthesis and Medicine

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, has carved a significant niche in the realms of organic synthesis and medicinal chemistry. rsc.orgresearchgate.net Its history dates back to the late 19th century, with the first synthesis reported in 1888, laying the groundwork for the exploration of this class of compounds. The defining characteristic of the azetidine scaffold is its considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain positions azetidines between the more reactive and less stable three-membered aziridines and the more stable and less reactive five-membered pyrrolidines. rsc.org

This intermediate reactivity is a key attribute, rendering the azetidine ring stable enough for practical handling while also being susceptible to strategic ring-opening reactions under appropriate conditions. rsc.orgresearchgate.net This "strain-release" reactivity provides a powerful tool for synthetic chemists to construct more complex molecular architectures. rsc.org

In medicinal chemistry, the azetidine moiety is recognized as a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity. researchgate.net Its three-dimensional structure and the presence of a basic nitrogen atom allow for diverse intermolecular interactions, including hydrogen bonding and polar contacts. nih.gov Consequently, azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties. The development of β-lactam antibiotics, such as penicillin, which feature a related four-membered ring system, further underscored the biological importance of such structures.

Fluorine Substitution: a Strategic Tool in Heterocyclic Chemistry and Drug Design

The deliberate incorporation of fluorine atoms into organic molecules, particularly heterocycles, has become a cornerstone of modern drug design. chim.ittandfonline.commdpi.com The unique properties of fluorine—its small size (comparable to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. tandfonline.com

One of the primary applications of fluorination is to enhance metabolic stability. tandfonline.com The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer duration of action for a drug candidate. tandfonline.comnumberanalytics.com

Furthermore, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups, which can influence a molecule's solubility, membrane permeability, and binding affinity to its biological target. chim.itmdpi.com The introduction of fluorine can also alter the lipophilicity of a molecule; for instance, fluoro-arenes are generally more lipophilic than their non-fluorinated counterparts. mdpi.com This property is crucial for optimizing a drug's ability to cross biological membranes, including the blood-brain barrier. nih.gov The strategic placement of fluorine can also lead to enhanced binding affinity through direct interactions with the target protein or by influencing the conformation of the molecule to favor a more bioactive shape. tandfonline.com

The Strategic Niche of 3 4 Fluorophenyl Azetidine in Fluorinated Heterocycle Research

3-(4-Fluorophenyl)azetidine occupies a strategic position within the field of fluorinated heterocycle research by combining the advantageous properties of both the azetidine (B1206935) scaffold and the fluorinated phenyl group. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the electronic properties of the azetidine, potentially stabilizing the strained ring system.

This particular substitution pattern, with the fluorophenyl group at the 3-position of the azetidine ring, creates a specific three-dimensional structure that can be exploited in the design of molecules with targeted biological activities. The development of synthetic methodologies that allow for the efficient and selective construction of such 3-substituted azetidines has been a key enabler for the exploration of this class of compounds. mdpi.comnih.gov Research in this area often focuses on leveraging the unique conformational constraints and electronic nature of the this compound core to design novel ligands for various biological targets.

Key Research and Academic Avenues for 3 4 Fluorophenyl Azetidine

Established Synthetic Routes to the Azetidine Core

The synthesis of the azetidine ring, a strained four-membered heterocycle, is a significant challenge in organic chemistry. researchgate.net The inherent ring strain, while contributing to the unique chemical and biological properties of azetidines, also complicates their formation. researchgate.netrsc.org Over the years, several reliable methods have been established for the construction of the azetidine nucleus, which can be broadly categorized into strategies involving ring closure, cycloadditions, and the functionalization of pre-existing azetidine rings.

Cyclization and Ring-Closing Strategies

Ring-closing strategies are fundamental to the synthesis of azetidines, providing a direct means to form the four-membered ring from acyclic precursors. These methods often rely on the formation of a carbon-nitrogen bond through an intramolecular reaction.

Intramolecular SN2 reactions represent a classic and widely employed method for the synthesis of azetidine rings. frontiersin.org This approach involves a nucleophilic attack by a nitrogen atom on a carbon atom bearing a suitable leaving group, typically a halogen or a sulfonate ester, in a γ-position. frontiersin.orgquimicaorganica.org The efficiency of this 4-exo-tet cyclization can be influenced by factors such as the nature of the leaving group, the substitution pattern of the acyclic precursor, and the reaction conditions. For instance, the use of a strong base is often necessary to deprotonate the amine, enhancing its nucleophilicity for the subsequent ring closure. The stereochemistry of the starting material can be transferred to the product in this concerted process, making it valuable for the synthesis of chiral azetidines. quimicaorganica.org

Another, less common, ring-closing strategy involves the rearrangement of a five-membered ring to a four-membered one. Ring contraction of certain substituted pyrrolidines can lead to the formation of an azetidine ring, although this is not a general method and is highly dependent on the specific substrate.

A related approach involves the ring expansion of aziridines. For example, 2-bromomethyl-2-methylaziridines have been shown to undergo ring enlargement to 3-substituted azetidines in the presence of various nucleophiles. rsc.org

The Aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers a direct and atom-economical route to functionalized azetidines. rsc.orgspringernature.com This reaction involves the excitation of the imine to its triplet state, which then undergoes a cycloaddition with the alkene. researchgate.net However, the application of this reaction has been historically limited due to competing relaxation pathways of the excited imine, such as E/Z isomerization. semanticscholar.org

Recent advancements have focused on overcoming these limitations. The use of visible-light photocatalysis has emerged as a powerful tool to facilitate the Aza-Paternò-Büchi reaction under milder conditions and with greater selectivity. springernature.comacs.org For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, providing a stereoselective synthesis of functionalized azetidines. acs.orgacs.org These methods often employ an iridium-based photocatalyst to sensitize the reaction. researchgate.netthieme-connect.com

Another significant class of [2+2] cycloadditions for the synthesis of azetidine derivatives is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.com While this method primarily yields azetidinones, these can be subsequently reduced to the corresponding azetidines. The reaction is known for its versatility and the ability to control the stereochemistry of the product. mdpi.com

| [2+2] Cycloaddition Approaches for Azetidine Synthesis | Description | Key Features |

| Aza-Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of an imine and an alkene. rsc.orgsemanticscholar.org | Atom-economical, direct route to functionalized azetidines. springernature.com Recent developments utilize visible-light photocatalysis. acs.orgacs.org |

| Staudinger Synthesis | [2+2] cycloaddition of a ketene and an imine to form a β-lactam. mdpi.com | Versatile method for producing azetidin-2-ones, which can be reduced to azetidines. Allows for stereochemical control. mdpi.com |

A more recent and powerful strategy for the synthesis of azetidines involves the intramolecular aminolysis of epoxy amines. frontiersin.orgnih.govfrontiersin.org This method relies on the ring-opening of an epoxide by a tethered amine nucleophile. The regioselectivity of the epoxide opening is a critical factor, and it can be controlled by the use of appropriate catalysts.

Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org This reaction proceeds via a C3-selective aminolysis and is tolerant of a variety of functional groups. nih.govfrontiersin.org Notably, a 4-fluorophenyl-substituted epoxide has been shown to undergo this cyclization to yield the corresponding azetidine derivative in moderate yield, demonstrating the applicability of this method for the synthesis of compounds like this compound. nih.govfrontiersin.org

The reaction conditions typically involve treating the cis-3,4-epoxy amine with a catalytic amount of La(OTf)₃ in a solvent such as 1,2-dichloroethane (B1671644) (DCE) under reflux. nih.govfrontiersin.org This methodology provides a valuable route to 3-hydroxyazetidines, which can be further functionalized.

| Catalyst System for Intramolecular Aminolysis of Epoxy Amines | Substrate | Product | Key Features |

| La(OTf)₃ | cis-3,4-Epoxy amines nih.govfrontiersin.org | 3-Hydroxyazetidines nih.govfrontiersin.org | High regioselectivity for C3-attack, tolerance of various functional groups. nih.govfrontiersin.org |

Methods Employing Pre-formed Azetidine Rings

An alternative to constructing the azetidine ring from acyclic precursors is to start with a pre-formed azetidine and introduce the desired substituents. This approach is particularly useful for creating libraries of analogues with diverse functionalities.

One such method involves the C-H functionalization of the azetidine ring. uniba.it For example, the azetidine ring can act as a directing group for the ortho-C-H functionalization of an attached aryl group. nih.gov This strategy allows for the regioselective introduction of substituents on the aromatic ring of compounds like 2-arylazetidines. nih.gov

Another innovative approach is the strain-release functionalization of 1-azabicyclobutanes (ABBs). chemrxiv.org These highly strained bicyclic compounds can react with a variety of nucleophiles and electrophiles to afford substituted azetidines in a stereocontrolled manner. This method provides a modular and programmable route to complex, stereopure azetidines. chemrxiv.org

Stereoselective Synthesis Approaches

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of substituted azetidines is of paramount importance.

Many of the methods described above can be adapted for stereoselective synthesis. For instance, the intramolecular SN2 reaction can proceed with inversion of configuration at the electrophilic carbon, allowing for the transfer of chirality from the starting material. arkat-usa.org

The Aza-Paternò-Büchi reaction and other [2+2] cycloadditions can also be rendered stereoselective through the use of chiral auxiliaries, chiral catalysts, or by controlling the diastereoselectivity of the cycloaddition. acs.orgacs.org

Furthermore, stereoselective methods for the functionalization of pre-formed azetidine rings have been developed. The strain-release functionalization of enantiopure 1-azabicyclobutanes provides a powerful tool for the synthesis of enantio- and diastereopure azetidines. chemrxiv.org Additionally, diastereoselective hydrozirconation of unsaturated azetidine precursors followed by intramolecular cyclization has been shown to yield cis-2,3-disubstituted azetidines stereoselectively. rsc.org

Synthesis of Diverse Functionalized this compound Derivatives

The core this compound scaffold can be further elaborated to create a wide array of functionalized derivatives. This diversification is often achieved through reactions that modify a pre-existing azetidine ring or by incorporating the 4-fluorophenyl group into a more complex azetidine synthesis.

Transition metal-catalyzed cross-coupling reactions are a primary tool for this purpose. The Hiyama coupling of a 3-iodoazetidine (B8093280) with (4-fluorophenyl)triethoxysilane directly furnishes the N-protected this compound. organic-chemistry.org Similarly, Suzuki-Miyaura coupling can be employed. For example, a brominated pyrazole-azetidine hybrid can be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst to yield a more complex derivative containing the this compound motif. mdpi.com

Ring-opening reactions of activated azetidines provide another route to functionalized derivatives. For example, N-tosyl-2-(4-fluorophenyl)azetidine can undergo a Lewis acid-catalyzed SN2-type ring opening with electron-rich arenes, leading to 3,3-diarylpropylamine derivatives. acs.org

The Kinugasa reaction, a copper-catalyzed cycloaddition of a nitrone with a terminal alkyne, has been used to synthesize N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones. nih.gov By using a 4-fluorophenyl-substituted alkyne, this method provides access to 3-(4-fluorophenyl)azetidin-2-one derivatives with a phosphonate (B1237965) group at the 4-position. nih.gov

Table 5: Examples of Functionalized this compound Derivatives and Their Synthetic Precursors

| Derivative | Key Synthetic Step | Precursors |

| N-Boc-3-(4-fluorophenyl)azetidine | Palladium-catalyzed Hiyama coupling | N-Boc-3-iodoazetidine, (4-fluorophenyl)triethoxysilane |

| tert-Butyl 3-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | Palladium-catalyzed Suzuki-Miyaura coupling | tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, 4-fluorophenylboronic acid |

| N-(3-(4-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)propyl)-4-methylbenzenesulfonamide | Lewis acid-catalyzed ring opening | N-Tosyl-2-(4-fluorophenyl)azetidine, 1,3,5-trimethoxybenzene |

| trans-N-Benzyl-3-(4-fluorophenyl)-4-(diethoxyphosphoryl)azetidin-2-one | Copper-catalyzed Kinugasa reaction | N-Benzyl-(diethoxyphosphoryl)nitrone, 1-ethynyl-4-fluorobenzene |

Ring Opening Reactions of the Azetidine Core

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to cleavage, a characteristic that is synthetically valuable for accessing a variety of linear amine derivatives. rsc.org This reactivity is more pronounced than in the less strained five-membered pyrrolidine (B122466) ring but less so than in the highly reactive three-membered aziridine (B145994) ring. rsc.org

Nucleophilic Ring Opening Strategies

The strained nature of the azetidine ring facilitates nucleophilic attack, leading to ring cleavage and the formation of functionalized propylamines. acs.org Activation of the azetidine nitrogen, often through acylation or the formation of an azetidinium salt, enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. rsc.orgresearchgate.net

One prominent strategy involves the reaction of N-activated azetidines with various nucleophiles. For instance, the reaction of activated azetidines with electron-rich arenes and heteroarenes, catalyzed by a Lewis acid, proceeds via an SN2-type mechanism to yield 3,3-diarylpropylamine derivatives in high yields. acs.org This method has been successfully applied to the synthesis of various substituted propylamines. acs.org

Furthermore, the ring-opening of azetidinium ions with carbon-based nucleophiles like malonate and cyanide anions has been shown to be highly regioselective and chemoselective. researchgate.net The use of strained azetidinium precursors also allows for mild and efficient radiofluorination with [¹⁸F]fluoride, yielding 3-[¹⁸F]fluoropropyl moieties, which are of interest in positron emission tomography (PET). researchgate.netresearchgate.net

Glutathione (B108866) S-transferases (GSTs) can catalyze the ring-opening of certain azetidine-containing compounds through a nucleophilic attack by glutathione. nih.gov This enzymatic reaction proceeds without prior bioactivation by cytochrome P450 enzymes and involves the attack of the glutathione thiolate anion on a carbon atom alpha to the azetidine nitrogen. nih.gov

Table 1: Examples of Nucleophilic Ring Opening Reactions

| Azetidine Derivative | Nucleophile | Product | Yield (%) | Reference |

| N-Tosyl-2-(4-fluorophenyl)azetidine | 1,3,5-Trimethoxybenzene | N-(3-(4-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)propyl)-4-methylbenzenesulfonamide | 90 | acs.org |

| Azetidinium Salt | Cyanide Anion | Functionalized Amine | High | researchgate.net |

| Azetidinium Salt | Malonate Anion | Functionalized Amine | High | researchgate.net |

| AZD1979 (contains a spiro-azetidine) | Glutathione (catalyzed by GST) | Glutathione Conjugate | - | nih.gov |

Electrophilic Activation and Ring Opening

Activation of the azetidine ring is a crucial step for many of its transformations. The nitrogen atom can be activated by various electrophiles, which in turn facilitates ring-opening reactions. Common activating groups include tosyl (Ts) and benzoyl groups. rsc.orgiitk.ac.in

Lewis acids such as zinc iodide (ZnI₂) and zinc triflate (Zn(OTf)₂) are effective in promoting the ring opening of N-tosylazetidines. iitk.ac.in For example, N-tosyl-2-arylazetidines react with ZnI₂ to regioselectively produce γ-iodoamines. iitk.ac.in The coordination of the Lewis acid to the nitrogen atom activates the ring, making it susceptible to nucleophilic attack by the iodide ion. iitk.ac.in

Similarly, Zn(OTf)₂ can mediate the [4+2] cycloaddition of 2-aryl-N-tosylazetidines with nitriles. iitk.ac.in This reaction proceeds through the activation of the azetidine ring by the Lewis acid, followed by a cycloaddition with the nitrile to form tetrahydropyrimidines. iitk.ac.in

Acid-catalyzed ring opening is another important strategy. Protons can activate the ring, making it more susceptible to nucleophilic attack. For instance, the acid-mediated ring expansion of 2-azetidinyl ynones has been reported to yield pyrrolin-4-ones. rsc.org

Table 2: Electrophilic Activation and Subsequent Reactions

| Azetidine Derivative | Activating Agent/Catalyst | Reactant | Product Type | Reference |

| N-Tosyl-2-arylazetidines | ZnI₂ | - | γ-Iodoamines | iitk.ac.in |

| N-Tosyl-2-arylazetidines | Zn(OTf)₂ | Nitriles | Tetrahydropyrimidines | iitk.ac.in |

| 2-Azetidinyl ynones | Acid | - | Pyrrolin-4-ones | rsc.org |

| 3-Amido-2-phenyl azetidines | Cu(OTf)₂ | - | 2-Oxazolines | mdpi.com |

Mechanistic Investigations of Ring Opening Processes

The mechanism of azetidine ring opening is highly dependent on the substituents, the nature of the nucleophile, and the reaction conditions. Generally, these reactions proceed through an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to a concerted or stepwise cleavage of a C-N bond. acs.orgfrontiersin.org

In the Lewis acid-catalyzed ring opening of N-activated azetidines, the reaction is believed to proceed through the coordination of the Lewis acid to the azetidine nitrogen. iitk.ac.in This coordination enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. iitk.ac.in For instance, in the Zn(OTf)₂-mediated cycloaddition with nitriles, a highly reactive intermediate is generated upon coordination of the Lewis acid, which then undergoes the cycloaddition. iitk.ac.in

Computational studies on the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines suggest that the coordination of the lanthanum (III) ion to the substrate and/or product plays a crucial role in the regioselectivity of the reaction. frontiersin.org

The photochemical Norrish-Yang cyclization can be employed to form azetidinols, which then undergo ring opening. researchgate.net The success of this "build and release" strategy depends on factors that favor the cyclization of the diradical intermediate over other reaction pathways. researchgate.netacs.org

Functionalization of the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for functionalization, allowing for the modification of the compound's properties and for its use as a versatile building block in synthesis. The nitrogen can act as a nucleophile in substitution reactions.

Acylation is a common method for functionalizing the azetidine nitrogen. evitachem.com For example, the pyrazine-2-carbonyl group can be attached to the nitrogen atom through acylation. evitachem.com The resulting carboxamide can undergo further acylation reactions to modify its biological activity. evitachem.com

N-alkylation is another important transformation. Azetidines can be N-alkylated using various alkylating agents. mdpi.com The synthesis of 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Reactions at the 4-Fluorophenyl Moiety

The 4-fluorophenyl group of this compound can also participate in chemical transformations, although these are generally less common than reactions involving the azetidine ring itself.

Aromatic Substitution Reactions

The fluorophenyl group can undergo aromatic substitution reactions. smolecule.com The fluorine atom is an ortho-, para-directing deactivator, which influences the position of incoming electrophiles. Nucleophilic aromatic substitution is also a possibility, particularly with strong nucleophiles, where the fluorine atom can act as a leaving group. evitachem.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound and its derivatives are versatile substrates in cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent example of how this scaffold can be further functionalized.

Research has demonstrated that N-protected 3-iodoazetidine can be effectively coupled with various arylboronic acids, including those with fluorine substituents, to yield 3-arylazetidines. organic-chemistry.org For instance, the Suzuki-Miyaura cross-coupling of a brominated pyrazole-azetidine hybrid with boronic acids has been successfully employed to diversify novel heterocyclic amino acid derivatives. mdpi.com The optimal conditions for such reactions often involve a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent like 1,4-dioxane (B91453) at elevated temperatures. mdpi.com Under these conditions, excellent yields of the coupled products can be achieved. mdpi.com

Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and environmentally benign alternative to palladium-based systems. The reaction of 1-benzhydryl-3-iodoazetidine (B139217) with (4-fluorophenyl)magnesium bromide, a Grignard reagent, in the presence of an iron catalyst like Fe(acac)₃ and a ligand such as TMEDA, affords 1-benzhydryl-3-(4-fluorophenyl)azetidine. rsc.org This demonstrates the feasibility of forming the C(sp³)-C(sp²) bond at the 3-position of the azetidine ring with a fluorinated aryl group.

The table below summarizes representative conditions for cross-coupling reactions involving azetidine derivatives to form C-aryl bonds.

| Catalyst System | Coupling Partners | Base/Additive | Solvent | Temperature | Yield | Reference |

| Pd(PPh₃)₄ | Brominated pyrazole-azetidine hybrid, Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 °C | 94% | mdpi.com |

| Fe(acac)₃ | 1-Benzhydryl-3-iodoazetidine, (4-Fluorophenyl)magnesium bromide | TMEDA | THF | Reflux | - | rsc.org |

| Ni(cod)₂ / Photoredox | 2-(4-Fluorophenyl)-1-(p-tolylsulfonyl)aziridine, Benzaldehyde dimethyl acetal | NH₄Br | - | - | 77% (for methylated product) | nih.gov |

| Copper Catalyst | 3-Iodoazetidine, Arylsilanes | - | - | - | Good | organic-chemistry.org |

| This table is illustrative of cross-coupling reactions on the azetidine scaffold. Specific yields for the this compound may vary. |

Stereochemical Control in Transformations

The stereochemistry of the azetidine ring is a critical factor in its application, particularly in the synthesis of chiral drugs. The 3-position of this compound can be a stereocenter, and controlling its configuration during synthesis and subsequent reactions is of paramount importance.

The synthesis of chiral azetidines often starts from chiral precursors or employs asymmetric catalysis. For example, chiral imines derived from α-amino acids can react with ketenes to produce β-lactams, which are precursors to azetidines, though this can result in a mixture of diastereomers. mdpi.com More advanced methods, such as the asymmetric [3+1]-cycloaddition using chiral copper(I) catalysts, allow for the synthesis of highly substituted chiral azetines with excellent stereocontrol. nsf.gov Subsequent hydrogenation of these azetines can proceed with high stereoselectivity to yield all-cis tetrasubstituted azetidines. nsf.gov

The stereochemical outcome of reactions on the azetidine ring can be influenced by the reaction conditions. For instance, in the Staudinger reaction to form azetidines, the choice of solvent, temperature, and base can affect the cis/trans diastereomer ratio. While the trans isomer is often favored for 4-fluorophenyl-substituted azetidines, conditions can be tuned to favor the cis isomer. The reduction of N-substituted azetidin-2-ones to azetidines with reagents like diborane (B8814927) or alanes generally proceeds with retention of the stereochemistry of the ring substituents. acs.org

The development of processes for preparing single enantiomers of isoxazoline-substituted azetidine compounds highlights the industrial relevance of stereochemical control. google.com These methods often involve coupling a chiral azetidine fragment with another molecular component under conditions that preserve the stereochemical integrity of the chiral center. google.com

| Reaction Type | Key Feature | Stereochemical Outcome | Reference |

| Staudinger Reaction | Formation of azetidine ring from an imine and a ketene. | Diastereoselectivity (cis/trans ratio) is dependent on reaction conditions. | |

| Asymmetric [3+1]-Cycloaddition | Copper(I)-catalyzed reaction of enoldiazoacetates and imido-sulfur ylides. | High yield and enantiomeric excess of chiral azetines. | nsf.gov |

| Hydrogenation of Azetines | Reduction of the C=C bond in chiral azetines. | Leads to all-cis stereoisomers of tetrasubstituted azetidines. | nsf.gov |

| Reduction of Azetidin-2-ones | Use of reducing agents like alanes. | Retention of stereochemistry of ring substituents. | acs.org |

Influence of Ring Strain on Reactivity and Stability

The significant ring strain of approximately 25.4 kcal/mol is a defining characteristic of the azetidine ring and a primary driver of its chemical reactivity. rsc.org This strain, arising from the deviation of bond angles from the ideal tetrahedral geometry, makes the ring susceptible to opening under certain conditions, a property that is harnessed in synthetic chemistry. rsc.org

The reactivity of azetidines is intermediate between the highly strained and reactive aziridines and the more stable and less reactive pyrrolidines. rsc.org This balance provides both sufficient stability for handling and unique reactivity that can be triggered when desired. rsc.orgrsc.org The strain-driven reactivity enables a variety of chemical transformations, including ring-opening and ring-expansion reactions, which provide access to a diverse range of nitrogen-containing heterocycles.

For example, acid-catalyzed ring-opening can occur where protonation of the nitrogen activates the ring for nucleophilic attack, leading to cleavage of a C-N bond. Photochemically generated 3-phenylazetidinols, which are structurally related to this compound, readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, a process facilitated by the release of the inherent ring strain. beilstein-journals.orgresearchgate.net This 'build and release' strategy is a powerful tool in synthesis. beilstein-journals.orgresearchgate.net

The stability of the azetidine ring is also influenced by its substituents. Electron-withdrawing groups, such as the 4-fluorophenyl group, can have a stabilizing effect on the ring system by modulating the electron density and the nucleophilicity of the nitrogen atom. Despite this, the inherent strain means that even N-protected azetidines can undergo reactions that lead to ring cleavage. For instance, cationic ring-opening polymerization is a known reaction for azetidines, driven by the relief of ring strain. researchgate.net

The influence of ring strain is also evident in the reactivity of radicals on the azetidine ring. Computational studies on 3-aryl azetidine radicals suggest that the strained ring structure can influence the spin density at the benzylic position, which in turn affects the radical's reactivity and propensity for dimerization. chemrxiv.org

| Phenomenon | Driving Force | Consequence | Reference(s) |

| Ring-Opening Reactions | Release of ring strain (approx. 25.4 kcal/mol). | Formation of diverse, more complex nitrogen-containing molecules. | rsc.orgbeilstein-journals.orgresearchgate.net |

| Cationic Polymerization | Relief of ring strain upon ring opening. | Formation of poly(azetidine) chains. | researchgate.net |

| Enhanced Reactivity | Deviation from ideal tetrahedral bond angles. | Susceptibility to nucleophilic attack and bond cleavage under specific conditions. | rsc.org |

| Substituent Effects | Electronic nature of the 4-fluorophenyl group. | Modulation of ring stability and nitrogen nucleophilicity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the 4-fluorophenyl ring and the aliphatic protons of the azetidine ring.

The aromatic region typically displays two multiplets corresponding to the AA'BB' spin system of the para-substituted phenyl ring. The protons ortho to the fluorine atom (H-2' and H-6') are coupled to the fluorine, resulting in a triplet-like appearance, while the protons meta to the fluorine (H-3' and H-5') appear as a doublet of doublets.

In the aliphatic region, the azetidine protons show characteristic shifts. The methine proton at the C-3 position (H-3) appears as a multiplet. The four methylene (B1212753) protons at the C-2 and C-4 positions are diastereotopic and typically present as complex multiplets due to geminal and vicinal coupling. The signal for the amine proton (N-H) often appears as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Moiety (Note: Data are illustrative and can vary based on solvent and specific derivative.)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2', H-6' (Aromatic) | 7.25 - 7.15 | m | - |

| H-3', H-5' (Aromatic) | 7.10 - 7.00 | m | - |

| H-2, H-4 (Azetidine CH₂) | 4.40 - 3.90 | m | - |

| H-3 (Azetidine CH) | 3.80 - 3.65 | m | - |

| NH (Azetidine) | >2.0 (variable) | br s | - |

The ¹³C NMR spectrum complements the ¹H NMR data by defining the carbon skeleton. The spectrum shows four distinct signals for the aromatic carbons and three signals for the azetidine ring carbons. A key feature is the large one-bond carbon-fluorine coupling (¹JCF) for the carbon atom directly attached to the fluorine (C-4'), which appears as a doublet. Other carbons in the phenyl ring (C-1', C-2'/6', C-3'/5') also exhibit smaller couplings to the fluorine atom.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for observing the fluorine atom directly. For this compound, the ¹⁹F NMR spectrum typically shows a single multiplet, with its chemical shift providing confirmation of the electronic environment of the fluorine substituent. The coupling patterns observed can provide further structural confirmation through correlation with the proton signals.

Table 2: Representative ¹³C and ¹⁹F NMR Spectroscopic Data for this compound Moiety (Note: Data are illustrative.)

| Nucleus | Atom Assignment | Chemical Shift (δ) ppm | Key Coupling Constants (J) Hz |

| ¹³C | C-4' (C-F) | ~162 | ¹JCF ≈ 245 |

| ¹³C | C-1' | ~138 | - |

| ¹³C | C-2', C-6' | ~128 | ²JCF ≈ 21 |

| ¹³C | C-3', C-5' | ~115 | ³JCF ≈ 8 |

| ¹³C | C-2, C-4 | ~57 | - |

| ¹³C | C-3 | ~33 | - |

| ¹⁹F | F-4' | ~ -115 | - |

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. It would show connectivity between the vicinal protons on the azetidine ring (H-3 with H-2/H-4) and within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of the ¹³C signals for the protonated carbons (C-2, C-3, C-4, and the aromatic CH carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular fragments. Key correlations would be observed from the azetidine methine proton (H-3) to the aromatic quaternary carbon (C-1') and from the azetidine methylene protons (H-2/H-4) to the azetidine methine carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key NOE would be expected between the azetidine H-3 proton and the ortho-protons (H-2'/H-6') of the phenyl ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. These two methods are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa.

The IR spectrum of this compound would prominently feature:

N-H Stretching: A moderate to weak band in the 3350-3250 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the azetidine ring appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1610-1450 cm⁻¹ range.

C-F Stretching: A strong, characteristic absorption band for the aryl-fluoride bond is expected in the 1250-1210 cm⁻¹ region.

C-N Stretching: Aliphatic C-N stretching vibrations can be found in the 1200-1020 cm⁻¹ range.

Raman spectroscopy would also detect these vibrations, often with different relative intensities, providing a confirmatory analytical fingerprint.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Technique |

| N-H Stretch | 3350 - 3250 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1610 - 1450 | IR, Raman |

| C-F Stretch | 1250 - 1210 | IR (Strong) |

| C-N Stretch | 1200 - 1020 | IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the molecular formula can be unequivocally confirmed.

For this compound, with a molecular formula of C₉H₁₀FN, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement matching this theoretical value provides definitive proof of the compound's elemental formula. This technique is crucial for differentiating between compounds with the same nominal mass but different atomic compositions.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀FN |

| Theoretical Mass [M+H]⁺ | 152.0870 |

| Experimental Mass [M+H]⁺ | Expected to be within ± 5 ppm of theoretical |

X-Ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields exact bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and revealing the molecule's conformation.

For this compound, an X-ray crystal structure would:

Unambiguously confirm the substitution pattern of the 4-fluorophenyl group on the azetidine ring at the C-3 position.

Detail the puckering of the four-membered azetidine ring, which typically adopts a non-planar conformation to relieve ring strain.

Define the orientation of the 4-fluorophenyl substituent relative to the plane of the azetidine ring (e.g., equatorial or axial-like).

Illustrate intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the azetidine N-H group, which can influence the physical properties of the solid material.

While a specific crystal structure for the parent this compound is not discussed here, the technique has been widely applied to confirm the absolute and relative stereochemistry of more complex azetidine derivatives.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), serves as a critical analytical technique for the determination of the enantiomeric purity and the assignment of the absolute configuration of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral substance. For a pair of enantiomers, their ECD spectra are exact mirror images of each other, a principle that allows for their distinction and quantification.

In the context of this compound, which possesses a stereocenter at the C3 position of the azetidine ring, the (R) and (S) enantiomers are expected to exhibit distinct ECD spectra. While a racemic mixture, containing equal amounts of both enantiomers, is chiroptically silent and will not produce a Circular Dichroism (CD) signal, an enantiomerically enriched sample will display a CD spectrum. The intensity of the observed Cotton effects in the spectrum is directly proportional to the enantiomeric excess (ee) of the sample.

The determination of the absolute configuration of each enantiomer would typically be achieved by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. Computational methods, such as time-dependent density functional theory (TD-DFT), are employed to predict the ECD spectra for a given absolute configuration (e.g., (R) or (S)). A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

Once the characteristic ECD spectrum for each pure enantiomer is known, the enantiomeric purity of any sample of this compound can be determined. By measuring the CD signal at a wavelength of maximum absorption for one of the enantiomers, a calibration curve can be constructed by plotting the CD intensity against known enantiomeric compositions. This allows for a rapid and sensitive assessment of the enantiomeric excess in synthesized or isolated samples.

Table of Expected Chiroptical Properties for this compound Enantiomers

The following table is a hypothetical representation of the type of data that would be generated from a chiroptical analysis of the enantiomers of this compound. The values are illustrative and are based on the expected behavior of chiral aromatic compounds.

| Enantiomer | Expected Wavelength of Maximum Absorption (λmax) [nm] | Expected Sign of Cotton Effect | Hypothetical Molar Ellipticity [θ] (deg·cm2/dmol) |

|---|---|---|---|

| (R)-3-(4-Fluorophenyl)azetidine | ~220-280 | Positive (+) | Value > 0 |

| (S)-3-(4-Fluorophenyl)azetidine | ~220-280 | Negative (-) | Value < 0 |

| Racemic this compound | N/A | None | 0 |

This table illustrates that the (R) and (S) enantiomers would be expected to show opposite Cotton effects, while the racemic mixture would show no signal. The precise λmax and the magnitude of the molar ellipticity would need to be determined experimentally.

Theoretical and Computational Chemistry Studies of 3 4 Fluorophenyl Azetidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic wavefunctions of molecules. northwestern.edu From this fundamental information, a wide array of molecular properties can be derived, including molecular structure, energy, and electrical properties. northwestern.edu

Density Functional Theory (DFT) has become a primary tool for studying organic chemical systems due to its balance of computational efficiency and accuracy. nih.gov DFT calculations are particularly valuable for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products.

For 3-(4-Fluorophenyl)azetidine, DFT could be used to model various reactions, such as N-alkylation, N-acylation, or ring-opening reactions. By calculating the activation energies associated with different pathways, researchers can predict the most favorable reaction conditions and the likely products. For instance, a DFT study could compare the energy barriers for the nucleophilic attack by the azetidine (B1206935) nitrogen versus a substitution reaction on the fluorophenyl ring, thereby predicting the regioselectivity of a reaction. Such studies on related heterocyclic compounds have successfully reproduced experimental findings and provided detailed mechanistic insights. nih.govnih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, the electron-rich azetidine nitrogen would likely contribute significantly to the HOMO, while the LUMO would be distributed over the π-system of the fluorophenyl ring. Computational analysis allows for the calculation of these orbital energies and the prediction of various global reactivity descriptors. ajchem-a.com

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.98 |

| ΔE (Gap) | ELUMO - EHOMO | 4.47 |

| Ionization Potential (I) | -EHOMO | 6.45 |

| Electron Affinity (A) | -ELUMO | 1.98 |

| Chemical Hardness (η) | (I - A) / 2 | 2.235 |

| Chemical Softness (S) | 1 / (2η) | 0.224 |

Note: The values in this table are illustrative for this compound and are based on typical values for similar aromatic heterocyclic compounds. Actual values would be determined via specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other species. wuxiapptec.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, colored blue). wuxiapptec.comresearchgate.net

These maps are crucial for predicting sites for electrophilic and nucleophilic attack. bhu.ac.in In this compound, an MEP analysis would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the azetidine ring and the fluorine atom on the phenyl ring. These are the most likely sites for electrophilic attack or hydrogen bond donation.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the azetidine ring, making it the most probable site for nucleophilic attack. bhu.ac.in

This visual representation of charge distribution provides a clear rationale for the molecule's intermolecular interactions and reactivity patterns. researchgate.netchemrxiv.org

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. nih.gov For this compound, the primary source of conformational flexibility is the puckering of the four-membered azetidine ring.

Computational methods can systematically explore the potential energy landscape to locate energy minima corresponding to stable conformers. nih.gov This analysis would reveal the preferred puckering angle of the azetidine ring and the rotational orientation of the 4-fluorophenyl group relative to the ring. By calculating the relative energies of different conformers, researchers can determine the most abundant structures at a given temperature. This information is vital for understanding how the molecule might bind to a biological target, as different conformers may exhibit different binding affinities. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding processes. nih.govresearchgate.net

An MD simulation of this compound, typically in a solvent like water, could reveal:

The stability of different ring puckering conformations.

The pattern of hydrogen bonding between the azetidine N-H group and surrounding water molecules.

The flexibility of the bond connecting the phenyl ring to the azetidine ring.

If this compound is studied as a potential ligand for a protein, MD simulations can be used to model the ligand-protein complex. These simulations help assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. mdpi.com

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the synthesized structure. nih.gov DFT methods are widely used to calculate vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

For this compound, DFT calculations could predict the vibrational frequencies associated with key functional groups. Discrepancies between calculated and experimental frequencies often arise from the fact that calculations are typically performed on a single molecule in the gas phase, whereas experiments are done on bulk material. To account for this, calculated frequencies are often scaled by an empirical factor. asianpubs.org

| Vibrational Mode | Illustrative Calculated Wavenumber (cm-1) | Illustrative Experimental Wavenumber (cm-1) |

| N-H Stretch (Azetidine) | 3350 | 3320 |

| Aromatic C-H Stretch | 3080 | 3065 |

| Aliphatic C-H Stretch | 2950 | 2940 |

| C=C Aromatic Stretch | 1610 | 1600 |

| C-N Stretch | 1230 | 1225 |

| C-F Stretch | 1180 | 1170 |

Note: These values are illustrative and represent typical frequencies for the specified functional groups.

This comparative approach is invaluable for assigning spectral peaks and confirming the molecular structure. nih.gov

Computational Modeling of Ligand-Target Interactions

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its interaction with biological targets can be inferred from computational modeling of structurally related azetidine derivatives and compounds bearing a 4-fluorophenyl moiety. Methodologies such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing these interactions at a molecular level.

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.orgproquest.com For derivatives of azetidine, docking studies have been employed to investigate their binding modes within the active sites of various enzymes and receptors. proquest.comresearchgate.net These studies help in identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity of the ligand. rjptonline.org

The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, can participate in various non-covalent interactions. proquest.com The nitrogen atom can act as a hydrogen bond acceptor, while the carbon atoms can engage in van der Waals and hydrophobic interactions. The constrained ring structure of azetidine can also influence the conformational flexibility of the molecule, potentially leading to a more favorable entropic contribution to binding. mdpi.com

The 4-fluorophenyl group plays a significant role in modulating the binding affinity and selectivity of a ligand. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and participate in various interactions. nih.govacs.orgacs.org Computational studies have highlighted the ability of organic fluorine to form favorable contacts with protein backbones, including interactions with backbone carbonyls. nih.gov Fluorine can also engage in hydrogen bonds, albeit as a weak acceptor, and form interactions with aromatic residues. nih.govacs.orgacs.orgresearchgate.net Furthermore, the substitution of hydrogen with fluorine can influence the lipophilicity of the molecule, affecting its desolvation penalty upon binding to a target. nih.govacs.orgacs.org

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, allowing for the evaluation of its stability and the characterization of the conformational changes that may occur upon ligand binding. researchgate.net MD simulations on related azetidine-containing compounds have been used to validate docking poses and to calculate binding free energies, offering a more accurate estimation of the ligand's affinity for its target. researchgate.net

To illustrate the types of data generated from such computational studies, the following tables present hypothetical and representative findings based on published research on analogous compounds.

Table 1: Representative Molecular Docking Results for an Azetidine Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Tyrosine Kinase | -8.5 | MET793 | Hydrogen Bond |

| LEU718 | Hydrophobic | ||

| VAL726 | Hydrophobic | ||

| MAO-A | -7.9 | TYR407 | Hydrogen Bond |

| PHE208 | Pi-Pi Stacking | ||

| ILE335 | Hydrophobic |

Table 2: Analysis of Non-Covalent Interactions Involving a 4-Fluorophenyl Moiety

| Interaction Type | Interacting Residue/Group | Distance (Å) | Energy Contribution (kcal/mol) |

|---|---|---|---|

| C-F···C=O | Backbone Carbonyl | 3.1 | -1.2 |

| Hydrogen Bond (F···H-N) | Amide N-H | 2.9 | -0.8 |

| Pi-Pi Stacking | Phenylalanine | 3.5 | -2.5 |

| Hydrophobic | Leucine | 4.2 | -1.5 |

These tables showcase the quantitative and qualitative data that can be obtained from computational modeling, providing valuable insights into the molecular determinants of ligand-target recognition for compounds structurally similar to this compound.

Strategic Applications of 3 4 Fluorophenyl Azetidine in Advanced Organic Synthesis

3-(4-Fluorophenyl)azetidine as a Chiral Building Block in Asymmetric Synthesis

The use of enantiomerically pure azetidines is a significant challenge and a key area of interest in medicinal chemistry. nih.gov this compound, when resolved into its individual enantiomers, serves as a powerful chiral building block for asymmetric synthesis. The defined stereochemistry at the C3 position allows for the controlled introduction of a key aryl group, influencing the three-dimensional structure of the target molecule.

Methodologies for accessing chiral azetidines often involve asymmetric catalysis or the use of chiral starting materials. For instance, asymmetric copper(I)-catalyzed cycloadditions have been developed to produce chiral tetrasubstituted azetidines with high stereocontrol. nih.gov Such strategies can be adapted for the synthesis of chiral this compound derivatives. Once obtained in enantiopure form, this building block can be incorporated into larger molecules, transferring its chirality and directing the stereochemical outcome of subsequent reactions. The fluorophenyl group is particularly important as it can engage in specific interactions (e.g., hydrogen bonding, dipole interactions) and serves as a common motif in pharmacologically active compounds.

Table 1: Methodologies for Asymmetric Azetidine (B1206935) Synthesis

| Catalytic System/Method | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Chiral Sabox Copper(I) Catalysis | Asymmetric [3+1]-cycloaddition of imido-sulfur ylides with metallo-enolcarbenes. | Synthesis of highly substituted chiral azetidines bearing a 4-fluorophenyl group at the C3 position. | nih.gov |

| Visible-Light-Mediated Photocycloadditions | Intermolecular [2+2] photocycloadditions to form the azetidine core. | Enables the synthesis of densely functionalized azetidines with potential for stereocontrol. bohrium.com | bohrium.com |

This table is generated based on general methodologies for azetidine synthesis and their applicability to the subject compound.

Integration into Macrocyclic and Supramolecular Architectures

The strained four-membered ring of the azetidine moiety makes it an effective turn-inducing element, which is highly beneficial for the synthesis of macrocycles. The incorporation of a 3-aminoazetidine unit has been shown to significantly improve the efficiency of cyclization for tetra-, penta-, and hexapeptides under standard conditions. nih.gov By analogy, integrating this compound into a linear precursor can pre-organize the molecule into a conformation that favors macrocyclization.

Precursor for Complex Heterocyclic Scaffolds and Peptides

This compound is an excellent starting point for the synthesis of more complex, polycyclic systems through diversity-oriented synthesis. nih.gov The functional groups on the azetidine ring can be elaborated to construct a wide variety of fused, bridged, and spirocyclic ring systems. For example, the azetidine nitrogen can be alkylated, and subsequent ring-closing metathesis reactions can be employed to form azetidine-fused eight-membered rings. nih.gov

In peptide chemistry, azetidine-based amino acids are used as proline analogues to introduce conformational constraints and improve metabolic stability. Fluorinated azetidine carboxylic acids have been synthesized and incorporated into peptides as novel building blocks. nih.govresearchgate.net The this compound core can be functionalized to create a non-natural amino acid. When incorporated into a peptide sequence, it introduces a rigid bend and presents the 4-fluorophenyl group as a side chain, which can modulate peptide-protein interactions and other biological activities.

Table 2: Diversification of the Azetidine Scaffold

| Transformation | Resulting Scaffold | Synthetic Strategy | Reference |

|---|---|---|---|

| Ring-Closing Metathesis | Fused 8-membered rings | N-alkylation with allyl bromide followed by Grubbs catalyst. | nih.gov |

| Spirocyclization | Spirocyclic azetidines | Solid-phase synthesis from a functionalized azetidine core. | nih.gov |

| Intramolecular Aminolysis | Substituted azetidines | La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.org | frontiersin.org |

This table illustrates general synthetic transformations applicable to the this compound core.

Development of Chemical Probes and Imaging Agents (Focus on synthetic methodology and application as research tools)

The azetidine moiety has been strategically employed to enhance the performance of fluorescent dyes used in chemical probes and imaging agents. researchgate.net Introducing azetidine-containing heterospirocycles to fluorophore scaffolds can improve key properties such as brightness, photostability, and water solubility. researchgate.net

Substituents at the 3-position of the azetidine ring are known to tune the emission maxima of fluorophores. nih.gov The synthesis of a chemical probe based on this compound would involve coupling the azetidine nitrogen to a suitable fluorophore core (e.g., coumarin, rhodamine, or BODIPY). The electron-withdrawing nature of the fluorine atom and the electronic properties of the phenyl ring would directly influence the intramolecular charge transfer (ICT) characteristics of the dye, leading to predictable shifts in its absorption and emission spectra. This allows for the rational design of probes for specific biological targets or for sensing changes in the local microenvironment. These probes serve as powerful research tools for real-time tracking and imaging in cellular biology. mdpi.com

Role in Polymer and Advanced Material Synthesis

Azetidines, as strained nitrogen-containing heterocycles, can undergo ring-opening polymerization (ROP) to produce polyamines. utwente.nlresearchgate.net The polymerization can proceed through either a cationic or anionic mechanism, depending on the substituents on the ring and the initiator used. utwente.nl this compound can serve as a functional monomer in such polymerizations.

The resulting polymer, poly(this compound), would feature a repeating unit with a pendant fluorophenyl group. This functionality would impart unique properties to the material, such as increased thermal stability, altered solubility profiles, and a higher refractive index compared to unsubstituted polyamines. These properties could be advantageous in the development of advanced materials, including specialty coatings, membranes, or materials for optical applications. Furthermore, the azetidine motif has been explored in the synthesis of energetic materials, where functionalization is used to tune properties like thermal stability and energy density. bohrium.com The incorporation of a 3-(4-fluorophenyl) group could be a strategy to modulate the characteristics of such advanced materials. bohrium.com

Strategic Integration of 3 4 Fluorophenyl Azetidine in Modern Medicinal Chemistry Research

Design Principles for Azetidine-Containing Ligands

The design of ligands incorporating the azetidine (B1206935) scaffold is a deliberate strategy to enhance molecular properties relevant to drug action. The compact and rigid nature of the azetidine ring allows for precise positioning of substituents in three-dimensional space, which is crucial for optimizing interactions with target proteins. enamine.netambeed.com Unlike more flexible aliphatic chains or larger ring systems, the azetidine core restricts the available conformations of a molecule, which can lead to improved target selectivity and a better understanding of the bioactive conformation. enamine.net

Bioisosterism, the replacement of one chemical group with another that retains similar biological activity, is a cornerstone of modern drug design. nih.gov The azetidine ring is frequently employed as a bioisosteric replacement for other common cyclic amines like piperidine (B6355638) and pyrrolidine (B122466), or even for non-amine groups such as morpholine (B109124) and piperazine (B1678402) when appropriately substituted. nih.govtcichemicals.com This strategy, often part of a broader "scaffold hopping" approach, aims to access novel chemical space, improve pharmacokinetic profiles, or secure new intellectual property. nih.govacs.org

The use of an azetidine core can introduce more three-dimensional character into otherwise planar molecules, a tactic known as "escaping flatland," which has been linked to higher success rates in clinical development. tcichemicals.com By replacing a larger, more flexible ring with the smaller, more rigid azetidine, medicinal chemists can fine-tune properties such as solubility, lipophilicity, and metabolic stability. For instance, in the development of oxytocin (B344502) receptor antagonists, replacing a pyrazine (B50134) ring with an azetidine moiety led to a tenfold improvement in aqueous solubility. nih.gov

| Original Scaffold | Azetidine-based Bioisostere | Rationale for Replacement |

| Piperidine | 3-Substituted Azetidine | Reduce molecular size, alter pKa, introduce novel vector |

| Pyrrolidine | 3-Substituted Azetidine | Modify ring pucker and substituent orientation, improve rigidity |

| Morpholine | N-substituted 3-hydroxyazetidine | Mimic hydrogen bonding capacity while altering polarity and size |

| gem-dimethyl group | 3,3-disubstituted azetidine | Introduce polarity and hydrogen bond accepting capability |

The specific inclusion of a 3-(4-fluorophenyl)azetidine moiety imparts a distinct set of properties that can profoundly influence ligand-target interactions. The azetidine ring itself serves as a rigid handle, orienting the 4-fluorophenyl group in a precise vector. Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity (pKa) can be modulated by N-substitution, which is a critical factor for both target binding and pharmacokinetic properties. acs.org

The 4-fluoro substituent on the phenyl ring is a common and strategic choice in medicinal chemistry. Fluorine is a small, highly electronegative atom that can participate in favorable electrostatic and hydrogen bonding interactions with protein targets. nih.gov Crucially, the replacement of a hydrogen atom with fluorine at a metabolically susceptible position (like a para-position on a phenyl ring) can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound. nih.gov In the context of a kinase inhibitor program, for example, the incorporation of a fluoroazetidine group as a solvent-exposed moiety led to a modest improvement in CDK2 potency while significantly boosting selectivity against CDK1. acs.org The fluorine atom can also modulate the electronic properties of the aromatic ring, influencing its ability to engage in pi-stacking or other non-covalent interactions within the target's binding pocket.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. For analogues of this compound, these studies systematically modify different parts of the molecule—the azetidine nitrogen, the phenyl ring, or by adding substituents at other positions—to understand how these changes affect biological activity. nih.govnih.gov The goal is to identify the key molecular features responsible for potent and selective interaction with the biological target.

Computational, or in silico, methods like molecular docking are powerful tools for predicting and rationalizing the binding of ligands to their protein targets. nih.gov These models help visualize the binding pose of a compound in the active site and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.gov This information can guide the design of new analogues with improved affinity.

In a study on anticancer agents involving closely related 3-(4-methoxyphenyl)azetidine (B1594139) derivatives, molecular docking was used to investigate their interaction with human topoisomerase IIα. researchgate.net117.244.107 The docking simulations predicted that the compounds could bind effectively within the enzyme's active site. For instance, compound 4A-17 was predicted to form multiple hydrogen bonds with key amino acid residues, rationalizing its potent activity. researchgate.net Such studies on this compound analogues would similarly aim to predict how the fluoroazetidine core orients itself and which specific interactions the fluorine atom might make to enhance binding affinity. frontiersin.org

Table 1: Representative Molecular Docking Results for 3-(4-methoxyphenyl)azetidine Analogues against Topoisomerase IIα Data sourced from a study on related analogues to illustrate the application of in silico methods. researchgate.net

| Compound ID | Key Predicted Interactions (Amino Acid Residues) | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 4A-17 | ARG 487, ASN 488, GLN 778, TYR 821 | -8.5 |

| 4A-19 | ARG 487, GLN 778, TYR 821 | -8.2 |

| Doxorubicin (Standard) | GLU 477, ARG 487, GLN 778 | -7.9 |

In vitro assays are the foundation of SAR studies, providing quantitative data on the biological activity of synthesized compounds. These experiments measure a compound's ability to bind to its target (binding affinity, often expressed as Kᵢ or IC₅₀) or to inhibit the activity of a target enzyme (enzyme inhibition, also often expressed as IC₅₀). nih.gov

For example, a series of azetidine derivatives were evaluated for their potency as GABA-uptake inhibitors at GAT-1 and GAT-3 transporters. nih.govresearchgate.net In these studies, azetidin-2-ylacetic acid derivatives with specific lipophilic moieties showed high potency at GAT-1, with IC₅₀ values in the low micromolar range. nih.gov Similarly, in a screen for anticancer activity, 3-(4-methoxyphenyl)azetidine analogues were tested against a panel of human cancer cell lines to determine their half-maximal effective concentrations (EC₅₀). researchgate.net117.244.107 Compound 4A-17 was found to be more potent than the standard drug Doxorubicin against the U251 cancer cell line. 117.244.107 These types of assays are critical for building a robust SAR and identifying the most promising compounds for further development. researchgate.net

Table 2: Representative In Vitro Anticancer Activity of 3-(4-methoxyphenyl)azetidine Analogues Data sourced from a study on related analogues to illustrate the application of in vitro assays. 117.244.107

| Compound ID | Target Cell Line | EC₅₀ (µM) |

|---|---|---|

| 4A-17 | U251 (Glioblastoma) | 0.03 |

| 4A-19 | HepG2 (Liver Carcinoma) | 0.46 |

| 4A-19 | U251 (Glioblastoma) | 0.89 |

| Doxorubicin (Standard) | U251 (Glioblastoma) | 0.07 |

| Doxorubicin (Standard) | HepG2 (Liver Carcinoma) | 0.81 |

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to interact with a specific biological target. dntb.gov.ua Elucidating the pharmacophore for a series of active compounds, such as analogues of this compound, involves identifying the common structural motifs and their spatial arrangement that are critical for activity. acs.org

This process often combines SAR data from in vitro assays with insights from molecular modeling. dntb.gov.ua Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to find new scaffolds that match the required features (a form of scaffold hopping) or to guide the optimization of existing leads. acs.orgresearchgate.net For a series based on this compound, the pharmacophore might consist of the azetidine nitrogen as a hydrogen bond acceptor/donor, the 4-fluorophenyl group as a hydrophobic/aromatic feature, and other key substituents positioned at specific distances and angles from this core. Optimization would then involve modifying the scaffold to better match the ideal pharmacophore model, enhancing potency and selectivity.

Exploration as a Scaffold for Specific Biological Target Classes

The this compound motif and its derivatives have emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability. This has led to its exploration in the design of ligands for various biological target classes, including G-protein coupled receptors (GPCRs), enzymes, and to a lesser extent, ion channels.

GPCR Ligand Design

The azetidine scaffold has been successfully incorporated into the design of potent and selective ligands for G-protein coupled receptors (GPCRs). A notable example is the development of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as agonists for the Takeda G-protein receptor 5 (TGR5), a GPCR implicated in metabolic diseases. acs.orgnih.gov While not a direct analogue of this compound, this work highlights the utility of the azetidine core in presenting key pharmacophoric elements for GPCR recognition. The constrained nature of the azetidine ring helps to lock the molecule in a bioactive conformation, potentially increasing affinity and selectivity for the target receptor. The design of such ligands often involves computational modeling and structure-activity relationship (SAR) studies to optimize the substitution pattern on the azetidine ring for enhanced receptor binding.

Enzyme Inhibitor Development

The this compound scaffold has proven to be a particularly fruitful starting point for the development of potent and selective enzyme inhibitors. The rigid azetidine ring serves as a core structure to orient functional groups in a precise manner to interact with the active site of an enzyme.

Researchers have successfully developed novel azetidine amides as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell signaling pathways. acs.org A series of (R)-azetidine-2-carboxamide analogues demonstrated sub-micromolar potencies in inhibiting STAT3 DNA-binding activity. nih.gov For instance, certain salicylate (B1505791) derivatives with the azetidine core showed IC50 values as low as 0.55 µM. nih.gov Isothermal titration calorimetry confirmed high-affinity direct binding of these azetidine inhibitors to the STAT3 protein. acs.orgnih.gov

The strategic introduction of the azetidine scaffold allowed for the optimization of physicochemical properties while maintaining potent inhibitory activity. acs.org This led to the development of cell-permeable STAT3 inhibitors with improved drug-like properties. acs.org

Table 1: STAT3 Inhibitory Activity of Selected Azetidine Amides

| Compound | Target | Assay | IC50 (µM) |

| 5a | STAT3 | EMSA | 0.55 |

| 5o | STAT3 | EMSA | 0.38 |

| 8i | STAT3 | EMSA | 0.34 |

Data sourced from: Journal of Medicinal Chemistry acs.org

Furthermore, the azetidine scaffold has been employed in the design of inhibitors for other enzyme classes. For example, azetidine-2,4-diones (4-oxo-β-lactams) have been investigated as inhibitors of elastase, a serine protease. researchgate.nethud.ac.uk These compounds act by acylating the active site serine of the enzyme. The reactivity and inhibitory potency of these molecules can be tuned by the substituents on the azetidine ring. researchgate.nethud.ac.uk

Ion Channel Modulators